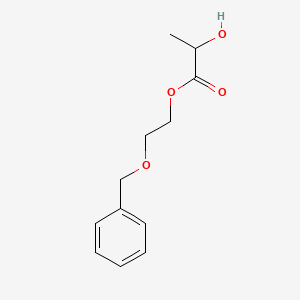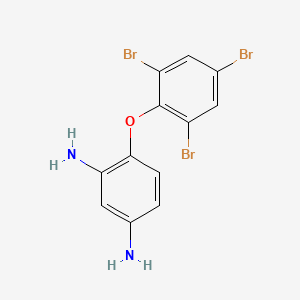
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C12H8Br3N2O It is known for its unique structure, which includes a benzene ring substituted with tribromophenoxy and diamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine typically involves a multi-step process. One common method includes the bromination of phenol to produce 2,4,6-tribromophenol, which is then reacted with 4-aminophenol to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .
科学研究应用
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
2,4,6-Tribromobenzene-1,3-diamine: Similar in structure but lacks the phenoxy group.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains two tribromophenoxy groups linked by an ethane bridge.
2-(Trifluoromethyl)benzene-1,4-diamine: Contains trifluoromethyl groups instead of bromine atoms.
Uniqueness
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tribromophenoxy and diamine groups makes it a versatile compound for various applications .
属性
CAS 编号 |
15148-95-5 |
|---|---|
分子式 |
C12H9Br3N2O |
分子量 |
436.92 g/mol |
IUPAC 名称 |
4-(2,4,6-tribromophenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C12H9Br3N2O/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(16)5-10(11)17/h1-5H,16-17H2 |
InChI 键 |
PXPLBRWVPQGEDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)N)OC2=C(C=C(C=C2Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


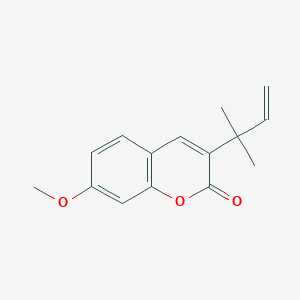
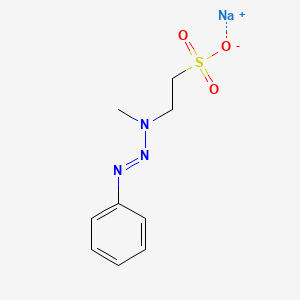
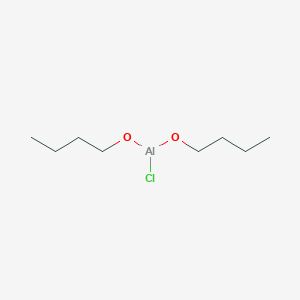
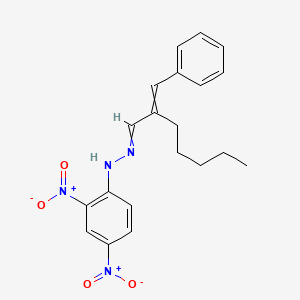
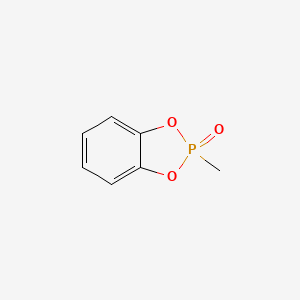
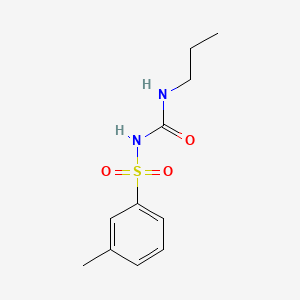
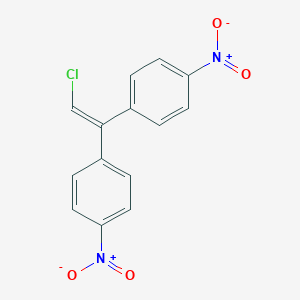
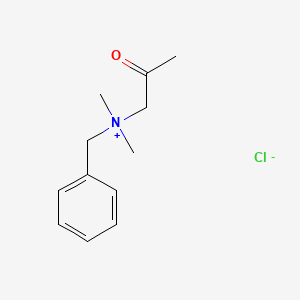
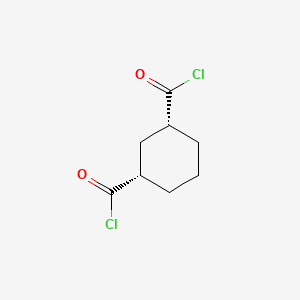
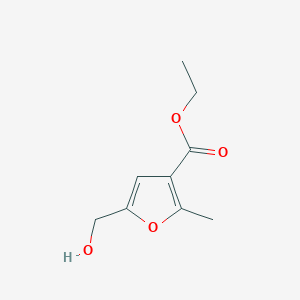
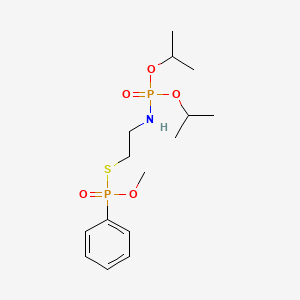
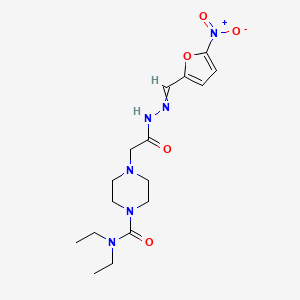
![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
